REACTION_CXSMILES
|
[F:1][S:2]([F:14])([F:13])([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.C(O)(=O)[CH2:16][C:17]([OH:19])=[O:18].N1CCCCC1.C(=O)=O.Cl>N1C=CC=CC=1>[F:1][S:2]([F:14])([F:13])([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:16][C:17]([OH:19])=[O:18])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
FS(C1=CC=C(C=O)C=C1)(F)(F)(F)F
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(4 h)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with n-heptane and dried in vacuum at 40° C
|
Name
|
|
Type
|
|
Smiles
|
FS(C1=CC=C(C=C1)C=CC(=O)O)(F)(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |